molecular formula C7H14ClNO B025934 1-methylazepan-4-one Hydrochloride CAS No. 19869-42-2

1-methylazepan-4-one Hydrochloride

Cat. No.: B025934
CAS No.: 19869-42-2
M. Wt: 163.64 g/mol
InChI Key: BHSJZGRGJYULPA-UHFFFAOYSA-N
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Description

1-Methylazepan-4-one Hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a derivative of azepan-4-one, characterized by the presence of a methyl group at the nitrogen atom. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and has notable applications in medicinal chemistry .

Scientific Research Applications

1-Methylazepan-4-one Hydrochloride has diverse applications in scientific research:

Safety and Hazards

1-Methylazepan-4-one Hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves and eye/face protection, and store in a well-ventilated place .

Mechanism of Action

Target of Action

1-Methylazepan-4-one Hydrochloride is a methyl derivative of Azepan-4-one . It is primarily used as a synthetic intermediate in the synthesis of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine . This compound is an impurity in the synthesis of Clemastine Fumarate , which is a H1 histamine receptor antagonist . Therefore, it can be inferred that the primary target of this compound is the H1 histamine receptor.

Mode of Action

Given its role in the synthesis of clemastine fumarate, a h1 histamine receptor antagonist , it can be hypothesized that it may interact with the H1 histamine receptor. Antagonists of this receptor work by blocking the action of histamine, a neurotransmitter involved in immune responses, gastric acid secretion, and as a neuromodulator in the central nervous system.

Biochemical Analysis

Biochemical Properties

1-methylazepan-4-one Hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of drugs. The compound also interacts with proteins and other biomolecules, facilitating the formation of complex structures necessary for therapeutic efficacy .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation. Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events that result in the modulation of enzyme activity. This can lead to either the inhibition or activation of enzymes, depending on the context. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation and modulating immune responses. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefit is observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites that can be further processed or excreted. The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion. These interactions can affect metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects. For example, its accumulation in the liver can lead to hepatotoxicity at high doses .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. This localization is essential for its role in modulating enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazepan-4-one Hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of azepan-4-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, followed by purification to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is usually obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: 1-Methylazepan-4-one Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Methylazepan-4-one Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its reactivity and interaction with biological targets, making it a valuable intermediate in drug synthesis .

Properties

IUPAC Name

1-methylazepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSJZGRGJYULPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=O)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436620
Record name 1-methylazepan-4-one Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19869-42-2
Record name 4H-Azepin-4-one, hexahydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19869-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methylazepan-4-one Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Azepin-4-one, hexahydro-1-methyl-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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